molecular formula C11H22O3 B3039437 2-Butyl-2-(hydroxymethyl)hexanoic acid CAS No. 105974-42-3

2-Butyl-2-(hydroxymethyl)hexanoic acid

Cat. No. B3039437
CAS RN: 105974-42-3
M. Wt: 202.29 g/mol
InChI Key: XTIHHZUPKYEOEE-UHFFFAOYSA-N
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Description

2-Butyl-2-(hydroxymethyl)hexanoic acid, also known as BMHA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BMHA is a derivative of 2-ethylhexanoic acid, which is commonly used in the production of plasticizers, lubricants, and metal soaps. The unique structure of BMHA, with a hydroxyl group and a butyl chain, makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-Butyl-2-(hydroxymethyl)hexanoic acid is not fully understood, but studies suggest that it inhibits the aggregation of amyloid-beta peptides by binding to them and preventing them from forming toxic oligomers. This compound also appears to have antioxidant properties that protect neurons from oxidative stress, which is a key factor in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-aggregation and antioxidant properties, this compound has been shown to modulate the activity of enzymes involved in the production of amyloid-beta peptides. This compound also appears to have a protective effect on mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Butyl-2-(hydroxymethyl)hexanoic acid is its relatively simple synthesis, which makes it easy to obtain and study in the laboratory. This compound also has a well-defined structure, which allows for precise characterization of its properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-Butyl-2-(hydroxymethyl)hexanoic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular function.

Scientific Research Applications

2-Butyl-2-(hydroxymethyl)hexanoic acid has been studied extensively for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

2-butyl-2-(hydroxymethyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h12H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHHZUPKYEOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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